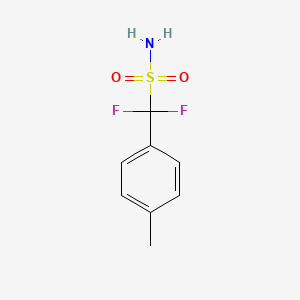

4-Methylphenyl-difluoromethanesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

803728-11-2 |

|---|---|

Molecular Formula |

C8H9F2NO2S |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

difluoro-(4-methylphenyl)methanesulfonamide |

InChI |

InChI=1S/C8H9F2NO2S/c1-6-2-4-7(5-3-6)8(9,10)14(11,12)13/h2-5H,1H3,(H2,11,12,13) |

InChI Key |

QPMHTUPJLAWJAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(F)(F)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Difluoromethanesulfonamides

Direct Synthesis of Difluoromethanesulfonamides

The direct introduction of the difluoromethanesulfonyl group represents a primary strategy for the synthesis of compounds like 4-Methylphenyl-difluoromethanesulfonamide. This approach typically involves the use of key precursors and the optimization of reaction conditions to achieve the desired transformation efficiently.

Preparation of Key Precursors and Reaction Optimization

A crucial precursor for the synthesis of this compound is p-toluenesulfonyl chloride . This compound is commercially available and can be synthesized via the chlorosulfonation of toluene (B28343). svkm-iop.ac.inresearchgate.net The reaction of p-toluenesulfonyl chloride with a suitable amine, such as diethylamine, yields the corresponding sulfonamide, N,N-diethyl-4-methylbenzenesulfonamide. shaalaa.com

While direct difluoromethylation of a pre-formed sulfonamide like p-toluenesulfonamide (B41071) is a potential route, the optimization of such reactions is critical. specialchem.com The reactivity of the sulfonamide and the choice of the difluoromethylating agent play a pivotal role in the success of the synthesis.

Development of Novel Reaction Conditions

The development of new synthetic methods often focuses on creating milder and more efficient reaction conditions. For the synthesis of difluoromethanesulfonamides, this includes the exploration of novel catalysts and reagents. A general method for the synthesis of a range of novel difluoromethanesulfonamides has been developed, highlighting the preparation of a key carboxydifluoromethanesulfonamide intermediate which provides access to various derivatives. nih.gov While a specific example for this compound is not detailed, this methodology suggests a viable pathway.

Transition-Metal-Catalyzed Approaches to C-S Bond Formation

Transition-metal catalysis offers powerful tools for the formation of carbon-sulfur bonds, a key step in the synthesis of this compound from precursors like p-toluenesulfonyl chloride or related aryl halides.

Palladium-Mediated Difluoromethylation Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.orgmit.edu These methods can be applied to the formation of C-S bonds necessary for the construction of aryl sulfones and their derivatives. researchgate.net For instance, palladium-catalyzed methods for the preparation of sulfonamides from arylboronic acids and a sulfur dioxide source have been described, offering a convergent route to the sulfonamide core. nih.gov Although a direct application to this compound is not explicitly reported, these strategies provide a conceptual framework for its synthesis from p-tolylboronic acid.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for C-S bond formation and difluoromethylation. mdpi.com Copper-catalyzed difluoromethylation-alkynylation of olefins using difluoromethyl aryl sulfones has been reported, demonstrating the versatility of copper in mediating complex transformations. nih.gov Furthermore, copper-catalyzed carbo-difluoromethylation of alkenes via a radical relay mechanism presents another innovative approach to introduce the CF2H group. researchgate.netnih.gov These methods, while not directly applied to 4-toluenesulfonamide, suggest the potential for developing a copper-catalyzed synthesis of this compound.

Nucleophilic and Radical Difluoromethylation Methods

Nucleophilic and radical pathways provide alternative and often complementary strategies for the introduction of the difluoromethyl group.

Radical difluoromethylation has gained prominence due to its mild reaction conditions and broad functional group tolerance. rsc.org The generation of the PhSO2CF2 radical from precursors like (phenylsulfonyl)difluoromethyl sulfonium (B1226848) salts under photoredox catalysis has been shown to be an effective way to functionalize unsaturated compounds. nih.gov Additionally, the radical (phenylsulfonyl)difluoromethylation of isocyanides with PhSO2CF2H under transition-metal-free conditions has been achieved. cas.cn The application of these radical methods to a suitable p-tolyl precursor could provide a viable route to this compound. For example, a new difluoroalkylation reagent, Sulfox-CF2SO2Ph, can act as a (phenylsulfonyl)difluoromethyl radical source under photoredox catalysis. sioc.ac.cn

Utilization of Difluoromethyl Carbanions and Their Applications

The generation and reaction of carbanions derived from difluoromethanesulfonamides represent a key strategy for forming new carbon-carbon bonds. The synthesis of β-hydroxy-α,α-difluorosulfonamides has been successfully achieved by reacting difluoromethanesulfonamides with potassium hexamethyldisilazide (KHMDS) to form the corresponding carbanion, which is then trapped by an aldehyde or ketone. nih.gov This reaction shows a significant dependence on the counterion, with potassium or sodium bases providing excellent yields rapidly, whereas lithium bases are far less effective. nih.gov

For instance, the reaction of a difluoromethanesulfonamide (B1358094) with an aldehyde in the presence of KHMDS can yield a β-hydroxy-α,α-difluorosulfonamide. nih.gov While specific examples detailing the use of this compound in this exact reaction are not prevalent in the provided search results, the general methodology is applicable. The process involves the deprotonation of the difluoromethyl group, followed by nucleophilic attack on the carbonyl carbon of the aldehyde.

Table 1: Generalized Reaction for the Synthesis of β-Hydroxy-α,α-difluorosulfonamides

| Reactant 1 | Reactant 2 | Base | Product | Typical Yield |

|---|---|---|---|---|

| Ar-SO₂CF₂H | R-CHO (Aldehyde) | KHMDS | Ar-SO₂CF₂(OH)CHR | Excellent |

| Ar-SO₂CF₂H | R₂C=O (Ketone) | KHMDS | Ar-SO₂CF₂(OH)CR₂ | Excellent |

This table represents a generalized reaction scheme based on the described methodology. "Ar" denotes an aryl group, such as 4-methylphenyl, and "R" denotes a generic organic substituent.

Electrophilic Fluorination in Difluoromethanesulfonamide Synthesis

Electrophilic fluorination is a powerful method for introducing fluorine atoms into organic molecules. wikipedia.orgbrynmawr.edu In the context of difluoromethanesulfonamide synthesis, this can involve the fluorination of a suitable precursor. For example, α-fluorosulfonamides have been prepared by the electrophilic fluorination of tertiary sulfonamides using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. nih.gov

While direct synthesis of this compound via electrophilic fluorination of a methylsulfonamide is not explicitly detailed, a plausible route could involve the difluorination of a corresponding sulfinate. The development of electrophilic N-F reagents, such as NFSI and Selectfluor, has made these transformations more efficient and safer compared to using elemental fluorine. wikipedia.org These reagents work by delivering an electrophilic fluorine atom to a nucleophilic carbon or other receptive center. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Characteristics |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Mild, stable, and effective source of electrophilic fluorine. juniperpublishers.com |

| Selectfluor | F-TEDA-BF₄ | A cationic reagent, increasing the rate and yield of fluorination. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | An effective electrophilic fluorinating agent. wikipedia.org |

Green Chemistry Principles in Synthesis Method Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact. ijsrst.commdpi.com This involves strategies such as using renewable feedstocks, improving energy efficiency, and selecting safer solvents. ijsrst.com

In the synthesis of sulfonamides, environmentally benign methods have been developed, such as conducting the reaction in water to avoid the use of organic solvents and bases. rsc.org For instance, a facile synthesis of sulfonamides has been reported using equimolar amounts of an amino compound and an arylsulfonyl chloride in water with dynamic pH control. rsc.org

While a specific green synthesis protocol for this compound is not provided in the search results, the application of these principles is highly relevant. A greener approach to its synthesis could involve solvent-free conditions, the use of recyclable catalysts, or processes that minimize waste generation by maximizing atom economy. mdpi.comresearchgate.net The development of such sustainable methods is a key goal in modern chemical synthesis. nih.govresearchgate.netnih.gov

Mechanistic Elucidation and Reaction Dynamics

Investigation of Reaction Pathways for Difluoromethanesulfonamide (B1358094) Formation

The synthesis of 4-Methylphenyl-difluoromethanesulfonamide can be approached through several strategic pathways, primarily involving the formation of the critical C-S and S-N bonds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for constructing the aryldifluoromethyl moiety, while subsequent reactions can establish the sulfonamide group.

Detailed Reaction Mechanisms (e.g., Base-Mediated Dehydrosulfonylation, Cross-Coupling)

The construction of the this compound framework can be envisioned through a convergent synthesis involving a palladium-catalyzed cross-coupling reaction to form the C(sp²)-CF₂ bond, followed by the formation of the sulfonamide.

One plausible pathway involves the palladium-catalyzed cross-coupling of an appropriate aryl precursor, such as 4-iodotoluene, with a difluoromethanesulfonamide synthon. The generally accepted mechanism for such transformations follows a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. This is followed by a transmetalation step with a suitable difluoromethylsulfonamide reagent, where the difluoromethanesulfonamide group is transferred to the palladium center. The final step is a reductive elimination from the resulting palladium(II) complex, which yields the desired this compound and regenerates the active Pd(0) catalyst. rsc.orgrsc.org

Alternatively, a base-mediated dehydrosulfonylation approach could be considered for the formation of the sulfonamide moiety from a pre-functionalized precursor. While specific literature on this exact transformation for this compound is scarce, analogous reactions in sulfonamide synthesis suggest a mechanism where a base abstracts a proton from the amine, creating a more nucleophilic species that can then react with a suitable sulfonylating agent. The precise nature of the leaving group on the sulfur atom would be critical for the success of this step.

Influence of Catalytic Cycles and Intermediates (e.g., Pd(I)/Pd(III) Cycle)

While the Pd(0)/Pd(II) cycle is the most commonly invoked pathway for cross-coupling reactions, the potential involvement of alternative catalytic cycles, such as a Pd(I)/Pd(III) cycle , cannot be entirely ruled out, particularly in the context of difluoromethylation reactions. Some studies on nickel-catalyzed difluoromethylation have proposed a Ni(I)/Ni(III) cycle, which proceeds via a single-electron transfer (SET) mechanism. rsc.org A similar pathway could be envisioned for palladium, where a Pd(I) species undergoes oxidative addition with the difluoromethylating agent to form a Pd(III) intermediate. Subsequent reductive elimination would then furnish the product. However, direct evidence for a Pd(I)/Pd(III) cycle in the synthesis of this compound is not yet established in the literature. The nature of the ligands and additives can significantly influence the operative catalytic cycle.

Impact of Reaction Parameters on Chemoselectivity and Regioselectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters.

Role of Counterions and Additives

In palladium-catalyzed cross-coupling reactions, the choice of counterions and additives can have a profound impact on the reaction outcome. For instance, in Suzuki-Miyaura couplings, the base (e.g., carbonates, phosphates) plays a crucial role in the transmetalation step by activating the boronic acid derivative. mit.edu The nature of the cation associated with the base (e.g., K⁺, Cs⁺) can also influence the solubility and reactivity of the reagents. beilstein-journals.org

Additives such as halide salts (e.g., LiCl) can facilitate the transmetalation step in Negishi couplings by breaking up zincate clusters. nih.gov In the context of C-S bond formation, the choice of ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired reductive elimination and prevent side reactions. mit.edu The specific combination of ligand and additives can be tailored to enhance the chemoselectivity, favoring the formation of the desired C-S bond over other potential side reactions.

Solvent Effects on Reaction Outcomes

The solvent employed in the synthesis of this compound can significantly influence reaction rates, yields, and selectivities. rsc.org The polarity, coordinating ability, and boiling point of the solvent can affect the solubility of the reactants and catalyst, the stability of intermediates, and the position of equilibria within the catalytic cycle. For instance, aprotic polar solvents like DMF or dioxane are commonly used in palladium-catalyzed cross-coupling reactions as they can stabilize charged intermediates and promote the desired transformations. rsc.org In some cases, the use of aqueous solvent mixtures can accelerate the reaction through the hydrophobic effect or by facilitating the dissolution of inorganic bases. The choice of solvent can also dictate the regioselectivity of a reaction by influencing the preferred reaction pathway. rsc.org

Kinetic Studies and Rate-Determining Steps in Difluoromethanesulfonamide Reactions

Understanding the kinetics of the reaction leading to this compound is essential for identifying the rate-determining step and optimizing the reaction conditions for maximum efficiency. Kinetic studies involve monitoring the reaction progress over time under various concentrations of reactants, catalyst, and other species.

For many palladium-catalyzed cross-coupling reactions, either the oxidative addition or the reductive elimination step is found to be rate-determining. nih.gov In a study on the palladium-catalyzed desulfinative cross-coupling of aryl bromides, the rate-determining step was found to depend on the nature of the sulfinate salt used. acs.org For a carbocyclic sulfinate, a half-order dependence on the palladium catalyst concentration suggested an equilibrium between a catalytically active species and an off-cycle dimer. In contrast, for a pyridine-2-sulfinate, a first-order dependence on the palladium concentration pointed towards the extrusion of SO₂ from a palladium sulfinate complex as the rate-determining step. acs.org

A detailed kinetic analysis of the formation of this compound would involve systematic variation of the concentrations of the aryl halide, the difluoromethanesulfonamide source, the palladium catalyst, and the ligand. The observed reaction orders with respect to each component would provide valuable insights into the composition of the transition state of the rate-determining step. Such studies are crucial for building a comprehensive mechanistic picture and for the rational design of more efficient catalytic systems.

Chemical Reactivity and Derivatization Potential

Reactions at the Difluoromethyl Center

The difluoromethyl (CF₂) group, positioned adjacent to the electron-withdrawing sulfonyl group, possesses a distinct and synthetically valuable reactivity profile. The high electronegativity of the fluorine atoms significantly influences the adjacent carbon and hydrogen atoms, making this center susceptible to both nucleophilic and electrophilic transformations.

The hydrogen atom of the difluoromethyl group in analogous phenylsulfonyldifluoromethane (PhSO₂CF₂H) is acidic, allowing for deprotonation by a suitable base to generate a nucleophilic (phenylsulfonyl)difluoromethyl anion. This anion can then participate in nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones. cas.cnmasterorganicchemistry.comyoutube.com This process changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

For instance, the reaction of the corresponding anion with aldehydes can yield difluoromethylated secondary alcohols. cas.cn A general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.comyoutube.com The reaction can be highly diastereoselective, particularly in the formation of 2,2-difluoro-1,3-diols from the coupling of two aryl aldehyde molecules. cas.cn This high diastereoselectivity is often attributed to charge-repulsion effects in the transition state. cas.cn

Furthermore, this nucleophilic species can react with imines, specifically with N-tert-butylsulfinyl aldimines, to produce difluoromethylated amines with excellent diastereoselectivity. cas.cn These reactions underscore the utility of the difluoromethylsulfonamide scaffold in introducing the CF₂ group into various organic molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties.

Table 1: Examples of Nucleophilic Reactions with Analogs This table is based on findings for phenylsulfonyldifluoromethane (PhSO₂CF₂H), a close analog.

| Reactant | Reagent System | Product Type |

|---|---|---|

| Aryl Aldehydes | PhSO₂CF₂H / t-BuOK | anti-2,2-difluoro-1,3-diols |

| (R)-N-tert-butylsulfinyl aldimines | PhSO₂CF₂H / Base | (Phenylsulfonyl)difluoromethylated amines |

While the difluoromethyl group can be rendered nucleophilic, it is also a key component in reagents designed for electrophilic (phenylsulfonyl)difluoromethylation. nih.gov Specialized reagents, such as those based on hypervalent iodine or sulfonium (B1226848) salts, have been developed to act as electrophilic sources of the "SO₂CF₂Ph" motif. These stable reagents can functionalize a variety of nucleophiles, including (hetero)arenes, C(sp³)-H bonds, and thiols, under mild, transition-metal-free conditions. nih.gov

The reaction with arenes, for example, constitutes an electrophilic aromatic substitution where the arene attacks the electrophilic difluoromethyl carbon of the reagent. This provides a direct method for forging a C(sp²)-CF₂SO₂Ar bond. The development of such electrophilic reagents has significantly expanded the toolkit for incorporating the difluoromethylsulfonyl group into complex molecules, including the late-stage functionalization of bioactive compounds. nih.gov

Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group (-SO₂NH-) is a critical site for reactivity, primarily due to the presence of an acidic proton and lone pair electrons. Its chemical behavior is dominated by N-alkylation/acylation reactions and its profound ability to engage in hydrogen bonding.

The proton on the sulfonamide nitrogen is acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile that readily participates in N-alkylation reactions with alkyl halides or other electrophilic alkylating agents. researchgate.netnih.gov The regioselectivity of such reactions can be influenced by steric and electronic factors, as well as the nature of the alkylating agent and reaction conditions. researchgate.net

Similarly, N-acylation can be achieved by reacting the sulfonamide or its corresponding anion with acylating agents like acyl chlorides or anhydrides. These reactions lead to the formation of N-acylsulfonamides. Both N-alkylation and N-acylation are fundamental transformations that allow for the extension of the molecular framework and the introduction of diverse functional groups, which can significantly alter the biological and physical properties of the parent molecule. nih.gov

The sulfonamide group is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the two sulfonyl oxygens). nih.govresearchgate.net This dual capability is a defining feature of its chemical and physical behavior, particularly in the solid state. In crystal structures of aromatic sulfonamides, intermolecular hydrogen bonds between the sulfonamide proton and one of the sulfonyl oxygens of a neighboring molecule are a dominant and recurring motif. acs.orgnih.gov

These interactions often lead to the formation of predictable supramolecular assemblies, such as dimers or one-dimensional chains. acs.orgnih.gov The specific hydrogen-bonding pattern (e.g., dimeric, zigzag, helical) can be influenced by other substituents on the molecule and can have significant implications for the crystal packing and even the chirality of the resulting crystal. acs.org The strength of these hydrogen bonds can also influence solubility and interactions with biological macromolecules. The sulfone moiety is recognized as a particularly good hydrogen bond acceptor due to the highly polar nature of the S-O bonds. researchgate.net

Table 2: Common Hydrogen Bonding Patterns in Aromatic Sulfonamides

| Pattern | Description | Consequence |

|---|---|---|

| Dimeric | Two molecules form a cyclic dimer via N-H···O=S bonds. | Typically results in an achiral crystal packing. acs.org |

| Zigzag | Molecules form a chain with a zigzag pattern. | Often leads to achiral crystal structures. acs.org |

| Helical | Molecules assemble into a helical chain. | Can result in chiral crystallization. acs.org |

Transformations Involving the 4-Methylphenyl Moiety

The 4-methylphenyl (tolyl) group is an aromatic ring that is amenable to a range of transformations, primarily electrophilic aromatic substitution and reactions involving the methyl group. The electron-donating nature of the methyl group activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho positions relative to the methyl group (and meta to the sulfonamide group).

Typical electrophilic aromatic substitution reactions that could be performed on this ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. For example, nitration would introduce a nitro group onto the ring, which can then be further transformed, such as by reduction to an amino group. nih.gov

The benzylic methyl group is also a site for reactivity. It can undergo oxidation using various oxidizing agents to yield a carboxylic acid (4-sulfamoylbenzoic acid derivative), an aldehyde, or a benzyl (B1604629) alcohol, depending on the reaction conditions. It can also be subjected to free-radical halogenation to produce a halomethyl derivative, which is a versatile intermediate for further functionalization.

Electrophilic Aromatic Substitutions

The aromatic ring of 4-Methylphenyl-difluoromethanesulfonamide is substituted with two groups of opposing electronic effects: an activating methyl group and a deactivating difluoromethanesulfonamide (B1358094) group. The methyl group is an electron-donating group (EDG) that activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Conversely, the sulfonamide group, and particularly a difluoromethanesulfonamide group, is a strong electron-withdrawing group (EWG) that deactivates the ring and directs electrophiles to the meta position. youtube.com

The regiochemical outcome of electrophilic aromatic substitution on this compound is therefore determined by the interplay of these competing directing effects. Generally, activating groups have a stronger directing influence than deactivating groups. vanderbilt.edulibretexts.org In this case, the methyl group is an ortho, para-director, while the difluoromethanesulfonamide group is a meta-director. The positions ortho to the methyl group (C2 and C6) are also meta to the sulfonamide group. The position para to the methyl group is the carbon bearing the sulfonamide, and thus not available for substitution. The positions meta to the methyl group (C3 and C5) are ortho to the sulfonamide group.

Considering the combined influence, electrophilic attack is most likely to occur at the positions ortho to the activating methyl group (and meta to the deactivating sulfonamide group). libretexts.orgstudysmarter.co.uk The deactivating nature of the sulfonamide group will generally lead to slower reaction rates compared to toluene (B28343) itself. vanderbilt.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to -CH₃ | Relation to -SO₂NHCHF₂ | Predicted Reactivity |

| C2, C6 | ortho | meta | Favored |

| C3, C5 | meta | ortho | Disfavored |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the constituent functional groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to account for the electron-deficient nature of the aromatic ring.

Cross-Coupling Reactions at the Aryl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org While the sulfonamide group itself can participate in C-N cross-coupling reactions, the aryl ring of this compound can also be functionalized through these methods, provided a suitable leaving group (e.g., a halide or triflate) is present on the ring. rsc.orgorganic-chemistry.org

For instance, a halogenated derivative of this compound could undergo various palladium-catalyzed cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |

| Suzuki Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | C-C | Pd(PPh₃)₄, base |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, PPh₃, base |

| Sonogashira Coupling | Terminal alkyne | C-C | Pd(PPh₃)₂, CuI, base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd₂(dba)₃, ligand (e.g., BINAP), base |

| Stille Coupling | Organotin reagent (e.g., Ar-SnBu₃) | C-C | Pd(PPh₃)₄ |

This table illustrates potential transformations; specific conditions would require experimental optimization.

The presence of the sulfonamide group can influence the reactivity of the aryl halide in these cross-coupling reactions. Desulfitative cross-coupling reactions, where a sulfinate salt acts as the aryl source, have also been developed, highlighting the versatility of sulfur-containing functional groups in modern organic synthesis. acs.org

Formation of Complex Scaffolds and Heterocyclic Systems

The this compound moiety can be incorporated into more complex molecular architectures, including heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The sulfonamide group can act as a versatile handle for the construction of nitrogen-containing rings.

One common strategy involves the intramolecular cyclization of a sulfonamide derivative bearing a reactive functional group. For example, N-alkenyl or N-alkynyl sulfonamides can undergo cyclization reactions to form various heterocyclic structures. Palladium-catalyzed cyclization of N-3,4-alkadienyl toluenesulfonamides with organic halides has been shown to selectively produce 2,3-dihydropyrroles and 1,2,3,6-tetrahydropyridines. nih.gov

Furthermore, N-substituted p-toluenesulfonamides have been utilized in rearrangement reactions to generate cyanamides, which are valuable building blocks for other heterocycles. nih.govcelebrantsally.es The Tiemann rearrangement of amidoximes with sulfonyl chlorides is a notable example. nih.gov

The synthesis of various heterocyclic systems starting from sulfonamides has been extensively reviewed, demonstrating the broad applicability of this functional group in the generation of molecular diversity.

Table 3: Examples of Heterocyclic Systems Derived from Sulfonamides

| Starting Material Type | Reaction Type | Resulting Heterocycle |

| N-Alkenylsulfonamide | Intramolecular Cyclization | Pyrrolidines, Piperidines |

| N-Allenylsulfonamide | Palladium-Catalyzed Cyclization | Dihydropyrroles, Tetrahydropyridines nih.gov |

| Amidoxime + Sulfonyl Chloride | Tiemann Rearrangement/Cyclization | (via cyanamides) |

| N-Propargylsulfonamide | Cyclization | Various N-heterocycles |

This table provides a generalized overview of the synthetic potential of sulfonamides in heterocyclic synthesis.

Advanced Applications in Organic Synthesis and Molecular Design

Application as Versatile Building Blocks in Multistep Synthesis

The utility of a chemical compound in multistep synthesis is a measure of its ability to be incorporated into larger, more complex molecular architectures. While specific, published multi-step syntheses prominently featuring 4-Methylphenyl-difluoromethanesulfonamide as a starting building block are not extensively detailed in general literature, the value of its constituent parts—the p-toluenesulfonyl (tosyl) group and fluorinated motifs—is well-established.

The 4-methylphenylsulfonyl fragment is a common structural unit in organic synthesis, often used to introduce sulfonyl groups into molecules. For instance, related compounds like 4-[(4′-Methylphenyl)sulfonyl]-1-(triphenylphosphoranylidene)-2-butanone have been demonstrated as versatile building blocks for constructing substituted divinyl ketones, which are precursors to various natural products. nih.gov Similarly, the synthesis of complex heterocyclic structures such as 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazoles showcases the role of this scaffold in creating diverse molecular frameworks. nih.gov

The synthetic strategy of using fluorinated building blocks is a dominant approach in modern drug discovery. youtube.com The inclusion of fluorine can confer unique biological properties, making fluorinated intermediates critical components in the development of pharmaceuticals and agrochemicals. researchgate.net The synthesis of complex molecules often involves breaking down the process into manageable steps, a common challenge in organic chemistry. researchgate.netnih.gov Given the established utility of both the arylsulfonyl scaffold and fluorinated synthons, this compound represents a promising, albeit specialized, building block for accessing novel and complex chemical entities.

Strategic Incorporation of the Difluoromethylsulfonamide Motif in Bioactive Molecule Design

The difluoromethyl group (CHF2) possesses a unique combination of properties that medicinal chemists can exploit to fine-tune the characteristics of bioactive molecules.

A key application of the difluoromethyl group is its use as a bioisostere—a chemical substituent that can replace another group without significantly altering the molecule's biological activity. The CHF2 group is recognized as an effective mimic for hydroxyl (-OH) and thiol (-SH) groups. chemscene.com This is attributed to its ability to act as a "lipophilic hydrogen bond donor". nih.govnih.gov The carbon-hydrogen bond in the difluoromethyl group is polarized by the two adjacent, highly electronegative fluorine atoms, enabling it to participate in hydrogen bonding.

Research has shown that the difluoromethyl group functions as a hydrogen bond donor on a scale comparable to thiophenol and aniline (B41778) groups, although it is a weaker donor than a hydroxyl group. chemscene.comnih.govnih.gov This allows it to replicate the hydrogen bonding interactions of a hydroxyl or thiol group in a receptor binding pocket while simultaneously increasing the molecule's lipophilicity.

| Functional Group | Abraham's Solute Hydrogen Bond Acidity (A) | Reference |

|---|---|---|

| Difluoromethyl (in anisoles/thioanisoles) | 0.085–0.126 | nih.gov, nih.gov, chemscene.com |

| Thiophenol | Similar to Difluoromethyl | nih.gov, nih.gov, chemscene.com |

| Aniline | Similar to Difluoromethyl | nih.gov, nih.gov, chemscene.com |

| Hydroxyl | Higher than Difluoromethyl | nih.gov, nih.gov, chemscene.com |

The incorporation of fluorine atoms profoundly alters a molecule's physicochemical properties, a strategy widely used in drug design. The difluoromethylsulfonamide motif leverages these effects to optimize molecular behavior.

Lipophilicity: Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter for drug absorption and distribution. While fluorine is highly electronegative, its effect on lipophilicity can be context-dependent. The difluoromethyl group is generally considered a lipophilicity-enhancing group. Studies on difluoromethyl anisoles and thioanisoles show that replacing a methyl (-CH3) group with a difluoromethyl (-CHF2) group results in a change in logP (ΔlogP) ranging from -0.1 to +0.4, indicating a modest increase in lipophilicity in most cases. nih.govnih.gov This increased lipophilicity can improve a molecule's ability to cross cell membranes. chemscene.com

| Parameter | Observed Value Range | Interpretation | Reference |

|---|---|---|---|

| ΔlogP (logP(XCF₂H) - logP(XCH₃)) | -0.1 to +0.4 | Generally increases lipophilicity compared to a methyl group. | nih.gov, nih.gov |

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Medicinal chemists often exploit this by introducing fluorine atoms at positions on a molecule that are susceptible to metabolic oxidation. researchgate.net This "metabolic blocking" strategy can significantly increase the half-life of a drug by preventing its breakdown by enzymes in the body. The gem-difluoro motif (as in the difluoromethylsulfonamide) is particularly robust and less susceptible to metabolic attack compared to monofluorinated groups. researchgate.net

Acidity (pKa): The strong electron-withdrawing nature of fluorine atoms has a significant inductive effect, which can increase the acidity of nearby protons. In the context of a difluoromethylsulfonamide, the fluorine atoms increase the acidity of the N-H proton of the sulfonamide, which can influence its binding interactions and solubility profile.

Development of Novel Chemical Reagents and Catalysts Utilizing the Scaffold

The concept of a "molecular scaffold" is central to medicinal chemistry, where a core structure is used as a template for developing new compounds. nih.gov Fluorinated sulfonamides are attractive scaffolds due to their chemical stability and unique electronic properties.

While this compound itself is not primarily known as a standalone catalyst, its structural class is integral to the development of specialized chemical reagents. For example, reagents for introducing difluoromethyl groups into other molecules are often derived from related fluorosulfonyl structures. Reagents such as FSO2CF2COOH have been developed to generate difluorocarbene, a highly reactive intermediate used in difluoromethylation reactions. chemscene.com The development of such reagents is crucial for making complex fluorinated molecules more accessible. The stability and defined geometry of the this compound scaffold make it an intriguing platform for the design of future catalysts or specialized reagents, where the difluoromethylsulfonamide group could act as a directing or activating group.

Potential in Agrochemical Research and Related Fields

The benefits of incorporating fluorine and sulfonamide groups are not limited to pharmaceuticals; they are also highly relevant to the agrochemical industry. nih.gov Fluorinated compounds are a major component of modern crop protection products, with estimates suggesting that around 50% of agrochemicals currently under development contain fluorine. researchgate.net

The combination of a sulfonamide group with fluorine atoms can lead to compounds with potent biological activity and improved environmental profiles. nih.gov Sulfonamide derivatives are used across the agrochemical spectrum as herbicides, fungicides, and pesticides. nih.gov The difluoromethylthio group (-SCF2H), a close relative of the difluoromethylsulfonamide motif, has attracted particular interest from the agrochemical industry. nih.gov

The fungicidal properties of various chemical classes are often linked to their ability to induce oxidative stress and disrupt cellular processes in fungi. youtube.com Similarly, novel herbicides often work by inhibiting essential biological pathways in weeds, such as pyrimidine (B1678525) biosynthesis. The unique electronic properties and metabolic stability conferred by the difluoromethylsulfonamide group make this compound and related structures promising candidates for discovery and optimization in the search for new, effective, and safe agrochemicals. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 4-Methylphenyl-difluoromethanesulfonamide. These calculations can provide a detailed picture of the molecule's stability, reactivity, and intermolecular interactions. A common approach involves geometry optimization followed by frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model the system. nih.gov

The distribution of electron density within this compound is a key determinant of its chemical behavior. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to calculate the partial atomic charges on each atom. It is anticipated that the fluorine and oxygen atoms will carry significant negative charges due to their high electronegativity, while the sulfur and adjacent carbon atoms will be electron-deficient. The nitrogen atom's charge will be influenced by the electron-withdrawing difluoromethanesulfonyl group and the electron-donating tolyl group.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the electron-rich p-tolyl ring, while the LUMO is likely centered on the electron-accepting difluoromethanesulfonamide (B1358094) moiety.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

The acidity of the N-H proton in this compound is a critical parameter, particularly for its potential biological activity and interaction with physiological targets. The electron-withdrawing nature of the difluoromethanesulfonyl group is expected to significantly increase the acidity of the sulfonamide proton compared to unsubstituted benzenesulfonamides. Computational methods can predict the pKa value by calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The basicity of the molecule, likely centered on the oxygen and nitrogen atoms, can also be assessed by calculating the proton affinity.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a simulated environment, such as in water or a lipid bilayer. peerj.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape, identify the most populated conformational states, and calculate various structural and dynamic properties. peerj.comresearchgate.net

Table 2: Key Dihedral Angles from a Hypothetical Conformational Analysis of this compound

| Dihedral Angle | Range of Motion (degrees) |

| C(aryl)-S-N-C(aryl) | -60 to -90 |

| S-N-C(aryl)-C(aryl) | 40 to 70 |

| F-C-S-N | -170 to -190 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis or potential metabolic pathways. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The calculation of activation energies and reaction enthalpies provides valuable information about the feasibility and kinetics of different reaction pathways. For instance, the transition state for the reaction of p-toluidine (B81030) with difluoromethanesulfonyl chloride could be modeled to understand the formation of the sulfonamide bond.

Molecular Docking and Binding Site Analysis for Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. nih.gov This method is invaluable for understanding the potential biological targets of this compound and for designing more potent analogs. The process involves placing the ligand in the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding affinity. nih.govwestmont.eduresearchgate.net

For example, this compound could be docked into the active site of an enzyme it is hypothesized to inhibit. The results would reveal the likely binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and an estimated binding energy. westmont.edubenthamdirect.commdpi.comnih.govnih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Arg120, Phe150, Leu200 |

| Hydrogen Bonds | N-H...O=C (backbone) |

| Hydrophobic Interactions | Tolyl ring with Phe150 |

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.egjbclinpharm.orgresearchgate.netresearchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a subset of these descriptors with the observed biological activity.

Table 4: Examples of Molecular Descriptors for QSAR Studies of Sulfonamides

| Descriptor Type | Examples |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume |

| Hydrophobic | LogP, Polar Surface Area (PSA) |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

A hypothetical QSAR equation for a series of related compounds might look like:

pIC50 = -0.5 * LogP + 1.2 * (HOMO) - 0.03 * (Molecular Volume) + 5.4

This equation would suggest that lower hydrophobicity, a higher HOMO energy, and a smaller molecular volume are beneficial for the biological activity in this hypothetical series.

Emerging Trends and Future Research Perspectives

Innovations in Stereoselective Synthesis of Difluoromethanesulfonamides

The introduction of chiral centers in molecules containing the difluoromethanesulfonamide (B1358094) group is a critical area of research, as stereochemistry often governs biological activity. Innovations are moving beyond classical resolution techniques towards more sophisticated and efficient asymmetric synthesis methods.

Recent research has demonstrated the diastereoselective nucleophilic addition of (phenylsulfonyl)difluoromethyl groups to chiral N-tert-butanesulfinimines. nih.gov This method has achieved high yields (73-99%) and excellent diastereoselectivity (up to >99:1), providing a reliable pathway to chiral α-difluoromethylated amines after subsequent chemical transformations. nih.gov Another significant advancement is the synthesis of β-hydroxy-α,α-difluorosulfonamides by reacting difluoromethanesulfonamides with aldehydes or ketones in the presence of potassium hexamethyldisilazide (KHMDS). acs.org This reaction proceeds rapidly and in excellent yields, particularly with chiral amino aldehydes, to produce products with high diastereomeric ratios. acs.org These methodologies represent a key trend in the field: the development of robust and predictable stereoselective reactions that allow for the precise construction of complex, fluorinated chiral molecules.

Future work will likely focus on developing catalytic enantioselective methods, which would represent a more atom-economical and elegant approach to accessing these chiral building blocks. The design of novel chiral catalysts capable of controlling the stereochemistry of reactions involving the difluoromethylsulfonamide moiety is a key objective.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis is set to revolutionize the production of complex molecules like difluoromethanesulfonamides. Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved reaction control. youtube.comresearchgate.net

Automated synthesis platforms, often driven by artificial intelligence, can further accelerate the discovery process. youtube.com These systems can design synthetic routes, optimize reaction conditions through high-throughput experimentation, and execute complex multi-step syntheses. youtube.comnih.gov The integration of automated platforms with flow reactors enables the rapid generation of libraries of diverse difluoromethanesulfonamide analogs for screening purposes, expediting the hit-to-lead phase in drug discovery. youtube.comyoutube.com The SynFini™ platform, for example, leverages AI to automate the entire process from chemical design to molecule production, drastically reducing development cycles. youtube.com

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Traditional Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size | Scalable by time |

| Safety | Higher risk with exothermic or hazardous reactions | Improved safety, smaller reaction volumes |

| Heat & Mass Transfer | Often inefficient and inconsistent | Highly efficient and precise |

| Process Control | Limited control over parameters | Precise control of temperature, pressure, time |

| Automation | Difficult to fully automate multi-step processes | Readily integrated with automation |

| Reproducibility | Can be variable between batches | High reproducibility |

Exploration of Photochemical and Electrochemical Approaches

Photochemistry and electrochemistry are emerging as powerful, sustainable tools in organic synthesis, offering unique reaction pathways that are often inaccessible through conventional thermal methods. These techniques are increasingly being explored for the synthesis of fluorinated compounds.

Electrochemical synthesis provides a mild and efficient method for generating radical species without the need for harsh reagents or metal catalysts. rsc.org For instance, an electrochemical method has been developed for the synthesis of β-difluoromethylamide compounds where a difluoromethyl radical is generated by anodizing CF2HSO2Na. rsc.org This radical then participates in a cascade reaction to form the desired product. rsc.org Organic electrosynthesis can also be used to form symmetrical sulfamides directly from anilines and SO2, mediated by iodide. dntb.gov.ua The development of electrochemical strategies for creating sulfonimidoyl fluorides from readily available sulfenamides further expands the synthetic toolkit. researchgate.netnih.gov

Flow chemistry platforms are particularly well-suited for photochemical and electrochemical reactions. youtube.comasymchem.com They allow for precise irradiation of the reaction mixture in photoreactors and provide a controlled environment for electrochemical cells, enhancing the efficiency and scalability of these green chemical methods. asymchem.com

Development of Advanced Spectroscopic Techniques for Structural Elucidation

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) remain the cornerstones of structural elucidation, the complexity of fluorinated molecules like 4-Methylphenyl-difluoromethanesulfonamide necessitates the use and development of advanced and specialized methods.

Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool, given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. Advanced ¹⁹F NMR experiments, including two-dimensional correlation spectroscopy (COSY, NOESY) involving fluorine, can provide detailed insights into the spatial relationships between fluorine atoms and other nuclei in the molecule, which is crucial for determining stereochemistry.

The future in this area points towards the increased use of hyphenated techniques, such as Liquid Chromatography-NMR (LC-NMR) and LC-MS, for the analysis of complex reaction mixtures and purification processes in real-time. Furthermore, computational chemistry is playing an increasingly important role. The prediction of NMR chemical shifts and coupling constants using quantum mechanical calculations can aid in the correct assignment of complex spectra and the confirmation of proposed structures. nih.gov

Cross-Disciplinary Research Avenues in Chemical Biology and Materials Science

The unique properties of the difluoromethanesulfonamide group are positioning it as a valuable functional motif in fields beyond traditional organic chemistry, particularly in chemical biology and materials science.

In chemical biology , the sulfonyl fluoride (B91410) moiety (R-SO₂F) is recognized as a "privileged" electrophile. nih.gov It exhibits a unique balance of stability in aqueous environments and reactivity towards multiple nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. nih.govnih.govsigmaaldrich.com This makes sulfonyl fluoride-containing molecules, including difluoromethanesulfonamides, highly effective as covalent inhibitors and activity-based probes for studying enzyme function and identifying new drug targets. nih.govnih.gov The Sulfur Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry platform, utilizes sulfonyl fluorides to rapidly and reliably assemble functional molecules, with broad applications in drug discovery. researchgate.netresearchgate.net

In materials science , the incorporation of highly fluorinated groups can impart unique properties to polymers and other materials, such as thermal stability, chemical resistance, and specific optoelectronic characteristics. chemscene.comfsu.edu While the direct application of this compound in materials is not yet widely reported, the exploration of difluoromethanesulfonamide-containing monomers for the synthesis of novel polymers is a promising research avenue. These materials could find applications as specialized membranes, functional coatings, or components in electronic devices.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (Phenylsulfonyl)difluoromethane |

| N-tert-butanesulfinimine |

| β-hydroxy-α,α-difluorosulfonamide |

| Phenylhydrazine |

| 4-hydrazineylbenzenesulfonamide |

| Sulfonimidoyl fluoride |

Q & A

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via high-performance liquid chromatography (HPLC) over 24–72 hours. Compare half-life () values to identify pH-sensitive regions. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties of this compound for drug design applications?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to estimate reactivity. Solvent effects are modeled using the polarizable continuum model (PCM). For thermochemical accuracy, include exact-exchange terms as described in Becke’s three-parameter functional .

Q. How should researchers resolve contradictions in observed vs. predicted bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Perform enantiomeric separation (e.g., chiral HPLC) and re-test isolated isomers. Validate purity via differential scanning calorimetry (DSC) and X-ray crystallography. Compare computational docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to refine binding affinity models .

Q. What novel catalytic applications can be explored using this compound as a ligand or intermediate?

- Methodological Answer : Investigate its role in transition-metal catalysis (e.g., palladium-coupling reactions) by modifying the sulfonamide group’s electron-withdrawing properties. Screen for catalytic efficiency in cross-coupling (Suzuki-Miyaura) or C–H activation reactions. Use kinetic studies (e.g., Eyring plots) to compare turnover frequencies (TOF) with traditional ligands .

Methodological Guidance for Data Interpretation

Q. How to design a robust experimental workflow for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or sulfonamide positions.

In vitro Testing : Assess bioactivity (e.g., enzyme inhibition) using dose-response assays.

Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity.

Validation : Cross-check with molecular dynamics (MD) simulations to identify key binding interactions .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data across studies?

- Methodological Answer : Use meta-analysis tools (e.g., RevMan) to aggregate data from in vivo and in vitro studies. Weight results by sample size and experimental rigor. Apply funnel plots to detect publication bias. For mechanistic insights, combine transcriptomics (RNA-seq) with pathway analysis (KEGG/GO) to identify toxicity pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.